molecular formula C21H19ClN2O2 B11343540 N-(4-chlorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11343540
M. Wt: 366.8 g/mol
InChI Key: KKDRIGKKTVGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-chlorobenzylamine with 2-ethoxybenzoic acid and pyridine-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to angiogenesis, cell survival, and migration. By inhibiting these kinases, the compound can modulate various biological processes and exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of both ethoxy and pyridinyl groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24(20-9-5-6-14-23-20)15-16-10-12-17(22)13-11-16/h3-14H,2,15H2,1H3

InChI Key

KKDRIGKKTVGSGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.